REACTION_CXSMILES
|
Cl[CH2:2]Cl.[CH:4]12[CH2:13][CH:8]3[CH2:9][CH:10]([CH2:12][CH:6]([CH2:7]3)C1)[CH2:11]2.[H][H]>O>[CH2:6]1[CH:7]2[CH:8]([CH2:13][CH2:4][CH2:11][CH2:2]2)[CH2:9][CH2:10][CH2:12]1
|
Name
|
glass
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12CC3CC(CC(C1)C3)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring in the ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve these crystals
|
Type
|
CUSTOM
|
Details
|
purging with dry nitrogen
|
Type
|
ADDITION
|
Details
|
Subsequently, 10 g of AlCl3 is added to the dichloromethane solution of endo-THDCPD
|
Type
|
STIRRING
|
Details
|
by stirring for 2 hours in the ice bath
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
continuously stirring for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
The resulting mixture is washed with 100 ml of saturated KCl solution
|
Type
|
ADDITION
|
Details
|
by adding it to a separatory funnel
|
Type
|
STIRRING
|
Details
|
shaking
|
Type
|
CUSTOM
|
Details
|
to separate into two layers
|
Type
|
CUSTOM
|
Details
|
leaving the upper layer in the separatory funnel
|
Type
|
WASH
|
Details
|
The above saturated KCl solution washing procedure
|
Type
|
WASH
|
Details
|
Subsequently, the mixture washed with the saturated KCl solution
|
Type
|
WASH
|
Details
|
is washed with 100 ml of deionized water
|
Type
|
ADDITION
|
Details
|
by adding it to a separatory funnel
|
Type
|
STIRRING
|
Details
|
shaking
|
Type
|
CUSTOM
|
Details
|
to separate into two layers
|
Type
|
CUSTOM
|
Details
|
leaving the lower layer in the separatory funnel
|
Type
|
DISTILLATION
|
Details
|
Subsequently, the lower layer is distilled
|
Type
|
CUSTOM
|
Details
|
to remove dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
The bottoms is collected
|
Type
|
CUSTOM
|
Details
|
at 15° C.
|
Type
|
CUSTOM
|
Details
|
at 20° C.
|
Type
|
CUSTOM
|
Details
|
at −20° C
|
Type
|
CUSTOM
|
Details
|
is violent because isomerization reaction time
|
Type
|
TEMPERATURE
|
Details
|
will increase the viscosity of the high energy fuel
|
Type
|
CUSTOM
|
Details
|
Under such a violent reaction conditions
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCCC2CCCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |